molecular formula C14H18ClNO2 B12972862 tert-Butyl 2-(chloromethyl)indoline-1-carboxylate

tert-Butyl 2-(chloromethyl)indoline-1-carboxylate

Cat. No.: B12972862
M. Wt: 267.75 g/mol
InChI Key: DNXFLPSMRYUDFA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a chloromethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chloromethylating agents. One common method includes the use of tert-butyl indoline-1-carboxylate as a starting material, which is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(chloromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form different indoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indoline derivatives.

    Oxidation: Formation of indole derivatives.

    Reduction: Formation of reduced indoline derivatives.

Scientific Research Applications

tert-Butyl 2-(chloromethyl)indoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3

InChI Key

DNXFLPSMRYUDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CCl

Origin of Product

United States

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